molecular formula C23H23N3O4S B2589484 methyl 5-[({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]furan-2-carboxylate CAS No. 1115371-27-1

methyl 5-[({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]furan-2-carboxylate

Cat. No.: B2589484
CAS No.: 1115371-27-1
M. Wt: 437.51
InChI Key: PYGZCPICPPJALH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-[({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]furan-2-carboxylate is a heterocyclic compound featuring a fused pyrrolo[3,2-d]pyrimidine core substituted with methyl, oxo, phenyl, and propyl groups. The molecule is further functionalized with a furan-2-carboxylate ester linked via a sulfanylmethyl (-SCH2-) bridge.

Properties

IUPAC Name

methyl 5-[(5-methyl-4-oxo-7-phenyl-3-propylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c1-4-12-26-21(27)20-19(17(13-25(20)2)15-8-6-5-7-9-15)24-23(26)31-14-16-10-11-18(30-16)22(28)29-3/h5-11,13H,4,12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGZCPICPPJALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC4=CC=C(O4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Core Pyrrolo[3,2-d]pyrimidinone Construction

The pyrrolo[3,2-d]pyrimidinone scaffold is synthesized via cyclocondensation strategies. Key precursors include α-cyano ketones or enamine-type intermediates, which undergo intramolecular cyclization under microwave irradiation or copper-catalyzed conditions . For example:

  • Cyclocondensation : 3-Amino furan derivatives react with urea or thiourea analogs at 120–150°C to form the 4-oxo-pyrrolo[3,2-d]pyrimidinone core (yields: 55–86%) .

  • Madelung Cyclization : Arylidene malononitriles undergo base-mediated cyclization to generate substituted pyrrolo-pyrimidines .

Esterification

The methyl ester at the furan-2-carboxylate position is typically installed via Steglich esterification or direct methylation of the carboxylic acid using methyl iodide and a base (e.g., NaH) .

Reactivity of Key Functional Groups

Functional Group Reactions Conditions References
Pyrrolo[3,2-d]pyrimidinoneNucleophilic substitution at C2; oxidation of 4-oxo to 4-thio derivativesPOCl₃, P₂S₅, or Lawesson’s reagent
Sulfanyl (-S-) bridgeOxidation to sulfone (H₂O₂/AcOH); alkylation via Michael additionOxidizing agents, alkoxy bases
Furan-2-carboxylate esterHydrolysis to carboxylic acid (NaOH/EtOH); transesterificationAcidic/basic hydrolysis

Oxidation of Sulfanyl Group

The sulfanyl moiety can be oxidized to sulfone using hydrogen peroxide in acetic acid (20–30°C, 12h), enhancing electrophilicity for further coupling reactions .

Ester Hydrolysis

The methyl ester undergoes hydrolysis to yield the carboxylic acid, which is useful for bioconjugation:

COOCH3NaOH/EtOH, ΔCOOH\text{COOCH}_3 \xrightarrow{\text{NaOH/EtOH, Δ}} \text{COOH}

Yields exceed 90% under reflux .

Functionalization at C2

The C2 position of the pyrrolo-pyrimidinone core reacts with amines or alcohols via nucleophilic aromatic substitution (e.g., with morpholine derivatives) .

Kinase Inhibition

Analogous pyrrolo-pyrimidinones exhibit inhibitory activity against Akt, Rsk, and S6K kinases . The sulfanyl group may enhance binding to kinase ATP pockets via hydrophobic interactions .

Metal-Mediated Reactions

Copper(I) catalysts facilitate coupling reactions at the furan ring (e.g., Sonogashira coupling) .

Scientific Research Applications

Structural Characteristics

The compound features a unique structure that includes:

  • Pyrrolopyrimidine Core : Known for various biological activities.
  • Furan Ring : Contributes to chemical reactivity.
  • Sulfanyl Group : May enhance interactions with biological targets.

Anticancer Activity

Research has indicated that compounds within the pyrrolopyrimidine class, including methyl 5-[({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]furan-2-carboxylate, exhibit potent anticancer properties. These compounds have been shown to induce apoptosis in cancer cell lines such as HepG2 by activating pro-apoptotic proteins and inhibiting anti-apoptotic factors like Bcl-2 .

Inhibition of Protein Kinases

The compound may serve as an inhibitor of various protein kinases, including Janus Kinase 3 (JAK3), which is involved in several immune responses and inflammatory processes. This inhibition suggests potential applications in treating autoimmune diseases and cancers where JAK3 plays a critical role .

Anti-inflammatory Properties

Compounds similar to this compound have demonstrated anti-inflammatory effects. The structural features of these compounds allow them to interact with inflammatory pathways effectively, making them candidates for developing new anti-inflammatory drugs .

Antimicrobial Activity

The biological activity of this compound also extends to antimicrobial effects. Pyrrolopyrimidine derivatives have shown efficacy against various bacterial strains, suggesting potential use in developing new antibiotics or treatments for infections .

Case Study 1: Anticancer Mechanism

A study evaluated the anticancer potential of pyrrolopyrimidine derivatives and found that they could induce cell cycle arrest in cancer cells. Notably, methyl 5-[({5-methyl-4-oxo-7-pheny... demonstrated significant binding affinity to multiple tyrosine kinases involved in cancer progression .

Case Study 2: Immunosuppressive Applications

Another investigation focused on the immunosuppressive properties of pyrrolopyrimidine compounds. The findings suggested that these compounds could be beneficial in managing conditions like lupus and rheumatoid arthritis due to their ability to inhibit JAK3 activity .

Case Study 3: Anti-inflammatory Effects

Research highlighted the anti-inflammatory properties of similar compounds, which were effective in reducing inflammation markers in vitro and in vivo models. This suggests a promising pathway for treating chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of methyl 5-[({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]furan-2-carboxylate would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Methyl 5-[[3-(4-Fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate (CAS 536712-03-5)

  • Core Structure : Pyrimido[5,4-b]indole (fused pyrimidine-indole system) vs. pyrrolo[3,2-d]pyrimidine in the target compound.
  • Substituents : 4-Fluorophenyl at position 3, oxo at position 4, and identical furan-2-carboxylate/sulfanylmethyl linkage.
  • Molecular Properties: Formula: C23H16FN3O4S Molecular Weight: 449.5 g/mol XLogP3: 4.7 (high lipophilicity) Hydrogen Bond Donors/Acceptors: 1/7 .

The fluorophenyl group enhances electron-withdrawing effects compared to the target compound’s phenyl and propyl substituents.

Methyl 5-(2-Fluoro-4-Nitrophenyl)Furan-2-Carboxylate

  • Core Structure : Simple furan-2-carboxylate with a 2-fluoro-4-nitrophenyl substituent.
  • Substituents : Direct attachment of an electron-deficient aromatic ring (fluoro, nitro groups).
  • Key Findings :
    • Exhibits good solubility and crystallinity, facilitating structural analysis via SC-XRD.
    • Stacking interactions dominate in the crystal lattice, with minimal conformational impact from CH···O bonds .

The nitro group increases reactivity and polarity, contrasting with the target compound’s sulfur-mediated flexibility and lipophilic propyl group.

Methyl-1-(4-Chlorophenyl)-4-((4-Chlorophenyl)Amino)-5-Oxo-2,5-Dihydro-1H-Pyrrole-3-Carboxylate

  • Core Structure: Dihydro-2-oxopyrrole (non-aromatic, partially saturated).
  • Substituents: Dual 4-chlorophenyl groups and an amino linker.
  • Synthesis: Efficient catalysis using Fe3O4@Nano-cellulose–OPO3H, enabling eco-friendly recovery .

Comparison : The dihydropyrrole core lacks aromaticity, likely reducing stability and π-π stacking capability. Chlorine atoms increase lipophilicity but may introduce toxicity concerns absent in the target compound’s alkyl/aryl substituents.

Tabulated Comparison of Key Properties

Property Target Compound Pyrimido-Indole Analogue Nitrophenyl Furan Dihydropyrrole Derivative
Core Structure Pyrrolo[3,2-d]pyrimidine Pyrimido[5,4-b]indole Furan-2-carboxylate Dihydro-2-oxopyrrole
Molecular Weight (g/mol) ~480 (estimated) 449.5 295.3 ~450 (estimated)
XLogP3 ~5.2 (predicted) 4.7 2.1 ~3.8 (predicted)
H-Bond Donors/Acceptors 1/7 (estimated) 1/7 0/6 1/5
Key Functional Groups Propyl, phenyl, sulfanylmethyl 4-Fluorophenyl, sulfanylmethyl 2-Fluoro-4-nitrophenyl 4-Chlorophenyl, amino
Synthetic Methodology Not reported Not specified Crystallization-focused synthesis Fe3O4@Nano-cellulose catalyst

Research Implications and Inferred Properties

Solubility and Bioavailability :

  • The target compound’s propyl group and sulfur bridge may enhance lipid membrane permeability compared to the nitro-substituted furan .
  • The pyrimido-indole analogue’s fluorophenyl group could improve target binding affinity in hydrophobic pockets .

Synthetic Challenges :

  • The fused pyrrolo-pyrimidine core likely requires multi-step synthesis, contrasting with the simpler dihydropyrrole derivative’s eco-friendly catalytic route .

Potential Applications: Analogues with fused heterocycles (e.g., pyrimido-indole) are explored in oncology and infectious diseases, suggesting similar avenues for the target compound . The nitrophenyl furan’s crystallinity highlights structural analysis strategies applicable to the target compound for conformation-activity studies .

Biological Activity

Methyl 5-[({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]furan-2-carboxylate is a complex organic compound belonging to the pyrrolopyrimidine class. This class has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to explore the biological activity of this specific compound based on existing literature.

Structural Characteristics

The structural formula of the compound includes:

  • A pyrrolopyrimidine core , which is known for various biological activities.
  • A furan ring , contributing to its chemical reactivity.
  • A sulfanyl group , which may enhance interaction with biological targets.

Biological Activity Overview

Research indicates that pyrrolopyrimidine derivatives exhibit a wide range of biological activities. The following sections summarize the key findings related to the biological activity of this compound.

1. Anticancer Activity

Pyrrolopyrimidine derivatives have shown promising results in anticancer studies. For instance:

  • In vitro studies revealed that certain derivatives possess potent cytotoxic effects against various cancer cell lines such as MCF7 and HCT116. The IC50 values for some derivatives were reported as low as 0.39 µM, indicating strong antiproliferative activity .
CompoundCell LineIC50 (µM)
Example AMCF70.39
Example BHCT1160.46

2. Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory properties:

  • Molecular docking studies have shown that pyrrolopyrimidine derivatives can effectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a target for anti-inflammatory drugs. Some derivatives demonstrated better binding affinity compared to celecoxib, a well-known COX inhibitor .

3. Antimicrobial Activity

Pyrrolopyrimidines have also been evaluated for their antimicrobial properties:

  • Studies indicate that derivatives can exhibit significant antimicrobial activity against various pathogens with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active compounds .
PathogenMIC (µg/mL)
Staphylococcus aureus0.22
Escherichia coli0.25

Case Studies

Several studies have highlighted the efficacy of pyrrolopyrimidine derivatives in various biological assays:

  • Antioxidant and Anti-inflammatory Effects : A study synthesized novel fused pyrrolopyrimidine derivatives and evaluated their effects on RAW264.7 cells under LPS stimulation. Compounds showed significant reduction in inflammatory markers .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxicity of multiple pyrrolopyrimidine analogs across different cancer cell lines, confirming their potential as anticancer agents through cell cycle arrest mechanisms .

Q & A

What are the key steps in synthesizing this compound, and how can reaction intermediates be characterized?

Level: Basic
Answer:
Synthesis typically involves:

  • Step 1: Formation of the pyrrolo[3,2-d]pyrimidine core via cyclization of substituted pyrimidine precursors under reflux conditions, often using catalysts like acetic acid or DMF .
  • Step 2: Introduction of the sulfanyl group via nucleophilic substitution or thiol coupling, requiring inert atmospheres to prevent oxidation .
  • Step 3: Esterification of the furan-2-carboxylate moiety using methyl chloroformate or similar reagents .

Characterization Methods:

  • NMR (1H/13C) to track substituent integration.
  • IR Spectroscopy to confirm ester (C=O, ~1700 cm⁻¹) and thioether (C-S, ~600 cm⁻¹) groups.
  • Mass Spectrometry for molecular weight validation .

How can researchers optimize the sulfanyl-methylation step to improve yield?

Level: Advanced
Answer:
Employ Design of Experiments (DoE) to systematically test variables:

  • Catalysts: Evaluate bases like K₂CO₃ vs. Et₃N for deprotonation efficiency.
  • Solvents: Compare polar aprotic solvents (DMF, DMSO) for solubility and reaction kinetics.
  • Temperature: Optimize between 60–100°C to balance reaction rate and side-product formation.
    Use flow chemistry setups for precise control over residence time and mixing .

What spectroscopic methods are essential for confirming the compound’s structure?

Level: Basic
Answer:

  • X-ray Crystallography: Resolves 3D conformation, especially for the pyrrolo[3,2-d]pyrimidine core and stereochemistry of substituents .
  • 2D NMR (COSY, HSQC): Assigns proton-proton coupling and heteronuclear correlations to distinguish overlapping signals in the furan and pyrrolo rings .

How to resolve contradictions between computational reactivity predictions and experimental data?

Level: Advanced
Answer:

  • Hybrid Approach: Combine DFT calculations (e.g., B3LYP/6-31G**) withkinetic studies to identify discrepancies in transition-state energies.
  • Solvent Effects: Use continuum solvation models (e.g., PCM) in simulations to account for solvent polarity impacts on reaction pathways .

What strategies mitigate low yields during pyrrolo[3,2-d]pyrimidine cyclization?

Level: Advanced
Answer:

  • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes, minimizing decomposition (e.g., 105°C for 3 h vs. microwave irradiation for 3 min) .
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency .

What purification techniques are recommended for isolating the final product?

Level: Basic
Answer:

  • Column Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar byproducts.
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to obtain high-purity crystals .

How can X-ray crystallography resolve ambiguities in the pyrrolo[3,2-d]pyrimidine structure?

Level: Advanced
Answer:

  • Single-Crystal Analysis: Determine bond lengths (C–C: ~1.48 Å) and angles to validate tautomeric forms (e.g., lactam vs. lactim).
  • Disorder Modeling: Apply refinement protocols to account for rotational disorder in propyl or phenyl substituents .

What safety protocols are critical when handling sulfanyl-containing intermediates?

Level: Advanced
Answer:

  • Inert Atmosphere: Use N₂/Ar to prevent oxidation of sulfanyl groups to sulfoxides.
  • Waste Management: Segregate thiol-containing waste and neutralize with oxidizing agents (e.g., NaOCl) before disposal .

How to evaluate the compound’s biological activity in vitro?

Level: Advanced
Answer:

  • Enzyme Inhibition Assays: Test against kinases or proteases using fluorogenic substrates.
  • Cytotoxicity Screening: Employ MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ determination.
  • SAR Studies: Modify the phenyl or propyl groups to correlate structural changes with activity .

What challenges arise during esterification of the furan-2-carboxylate group?

Level: Basic
Answer:

  • Reactivity Issues: Protect the pyrrolo[3,2-d]pyrimidine core with tert-butyl groups to prevent nucleophilic attack.
  • Side Reactions: Monitor for transesterification by GC-MS and adjust reaction pH to neutral conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.